molecular formula C13H14N4O3S B12997475 5-(4-Nitrophenyl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-thiol

5-(4-Nitrophenyl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12997475
M. Wt: 306.34 g/mol
InChI Key: AFAZLLLNNKTJFF-UHFFFAOYSA-N
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Description

5-(4-Nitrophenyl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring, a nitrophenyl group, and a tetrahydrofuran moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Nitrophenyl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The nitrophenyl group is introduced through nitration reactions, while the tetrahydrofuran moiety is added via alkylation reactions. The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification methods to meet the demands of various applications.

Chemical Reactions Analysis

Types of Reactions

5-(4-Nitrophenyl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-thiol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and various substituted triazoles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(4-Nitrophenyl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-Nitrophenyl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the triazole ring can interact with enzymes or receptors. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Nitrophenyl)-4H-1,2,4-triazole-3-thiol: Lacks the tetrahydrofuran moiety.

    4-((Tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-thiol: Lacks the nitrophenyl group.

    5-(4-Aminophenyl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-thiol: Contains an amino group instead of a nitro group.

Uniqueness

The presence of both the nitrophenyl group and the tetrahydrofuran moiety in 5-(4-Nitrophenyl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-thiol makes it unique compared to similar compounds. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H14N4O3S

Molecular Weight

306.34 g/mol

IUPAC Name

3-(4-nitrophenyl)-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C13H14N4O3S/c18-17(19)10-5-3-9(4-6-10)12-14-15-13(21)16(12)8-11-2-1-7-20-11/h3-6,11H,1-2,7-8H2,(H,15,21)

InChI Key

AFAZLLLNNKTJFF-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CN2C(=NNC2=S)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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